N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features a thiazole core substituted with a 3,5-dimethylphenyl carbamoylmethyl group at position 4 and a benzodioxole carboxamide moiety at position 2. Its structure integrates aromatic and heterocyclic components, which are critical for modulating biological activity, particularly in targeting enzymes or receptors involved in inflammation or cancer . The benzodioxole group enhances metabolic stability, while the carbamoyl substituents influence binding affinity and solubility.
Properties
IUPAC Name |
N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-5-13(2)7-15(6-12)22-19(25)9-16-10-29-21(23-16)24-20(26)14-3-4-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXHCJXZIRUKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenyl isocyanate with a thiazole derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with a benzodioxole derivative to yield the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent product quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences and Molecular Properties
*Calculated based on analogous compounds in and .
Key Observations:
- Benzodioxole vs. Biphenyl : The benzodioxole moiety in the target compound offers metabolic resistance via electron-donating methylenedioxy groups, whereas biphenyl analogs (e.g., compound in ) may exhibit stronger π-π stacking but poorer solubility .
Key Observations:
- Coupling Efficiency : The target compound’s synthesis likely employs modern coupling agents (e.g., HATU), offering higher regioselectivity compared to older methods using ethyl 2-bromoacetoacetate .
- Purity Challenges : HPLC purification () ensures >95% purity, critical for biological testing, whereas older analogs () may have lower purity due to less rigorous methods.
Biological Activity
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a benzodioxole moiety, and a carbamoyl functional group. The synthesis typically involves multi-step organic reactions, where 3,5-dimethylphenyl isocyanate reacts with a thiazole derivative to form an intermediate that is then combined with a benzodioxole derivative to yield the final product.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The unique structure of this compound suggests it may also possess similar antimicrobial activity.
Anticancer Activity
The compound has been studied for its potential anticancer effects. Thiazole derivatives are known to inhibit cancer cell proliferation. Specifically, this compound may interact with pathways involved in tumor growth regulation. Research suggests that it could inhibit key enzymes or receptors involved in cancer cell survival and proliferation .
The exact mechanism of action for this compound is still under investigation. However, it is believed to modulate the activity of specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This modulation can lead to the inhibition of tumor growth and enhanced antimicrobial activity.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various thiazole derivatives against common pathogens. This compound was included in the screening process. Results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation significantly at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis in cancer cells through the activation of caspase pathways .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Significant against Gram-positive and Gram-negative bacteria | Disruption of bacterial cell wall synthesis |
| Anticancer | Inhibits proliferation in various cancer cell lines | Induction of apoptosis through caspase activation |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide, and how can purity be ensured?
- Methodology :
- Stepwise synthesis : Begin with precursor modification (e.g., coupling 1,3-thiazole intermediates with benzodioxole-carboxamide derivatives via amide bond formation). Use coupling agents like EDC/HOBt for carbamoyl linkage .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) after each step to isolate intermediates. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Validation : Confirm final product structure using -NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?
- Key Functional Groups :
- 1,3-Thiazole core : Participates in electrophilic substitution and coordination with metal ions.
- Benzodioxole moiety : Enhances π-π stacking with biological targets (e.g., enzymes).
- Carbamoyl linker : Stabilizes hydrogen bonding with receptors.
- Characterization Tools :
- FT-IR : Detect C=O stretches (1680–1720 cm) and N–H bends (3300–3500 cm) .
- X-ray crystallography : Resolve spatial arrangement of substituents (if crystals are obtainable) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay Design :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Parameters to Optimize :
- Solvent selection : Replace DMF with acetonitrile for better solubility of thiazole intermediates .
- Catalysts : Test Cu(I) or Pd catalysts for Suzuki-Miyaura coupling of biphenyl groups (if applicable) .
- Temperature control : Use microwave-assisted synthesis (100–120°C) to reduce reaction time by 30–50% .
Q. How to resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?
- Troubleshooting Framework :
- ADME profiling : Assess metabolic stability (hepatic microsome assay) and plasma protein binding (equilibrium dialysis) .
- Structural analogs : Synthesize derivatives (e.g., replace benzodioxole with pyrimidine) to improve bioavailability .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity shifts due to substituent modifications .
Q. What computational methods are effective for predicting interaction mechanisms with biological targets?
- Workflow :
- Target identification : Use PharmMapper or SwissTargetPrediction to prioritize kinases or GPCRs .
- Dynamics simulations : Run MD simulations (GROMACS) for 100 ns to analyze ligand-receptor stability .
- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .
Comparative Analysis of Structural Analogues
Q. How does this compound compare to structurally similar thiadiazole derivatives in terms of bioactivity?
- Activity Trends :
- Key Insight : The benzodioxole-thiazole hybrid shows superior kinase inhibition due to enhanced π-stacking with hydrophobic kinase pockets .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results across cell lines?
- Potential Factors :
- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may express differing receptor profiles .
- Assay conditions : Variances in serum concentration (5% vs. 10% FBS) alter compound solubility .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) in parallel assays .
Methodological Innovations
Q. What emerging techniques can enhance the study of this compound’s mechanism of action?
- Advanced Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
